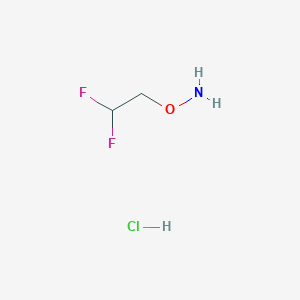

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(2,2-difluoroethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUYOJCOLYHLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669747 | |

| Record name | O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010097-82-1 | |

| Record name | Hydroxylamine, O-(2,2-difluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010097-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Protocol for Oxime Formation Using O-(2,2-Difluoroethyl)hydroxylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the formation of oximes using O-(2,2-Difluoroethyl)hydroxylamine hydrochloride. Oxime ligation is a cornerstone of bioconjugation and medicinal chemistry, valued for its high chemoselectivity and the stability of the resulting linkage.[1] The introduction of a 2,2-difluoroethyl moiety on the hydroxylamine reagent offers distinct advantages, including enhanced metabolic stability, modulated physicochemical properties for improved pharmacokinetics, and a unique 19F NMR signature for analytical tracking.[2][3][4] This document details the underlying reaction mechanism, provides step-by-step experimental protocols for both small molecule synthesis and bioconjugation, and offers a systematic guide to reaction optimization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful fluorinated building block in their work.

Introduction: The Strategic Advantage of Fluoroalkoxy Oximes

Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), stands out as a robust and bioorthogonal conjugation strategy.[1][5] This reaction proceeds under mild, often aqueous conditions and forms a stable C=N-O linkage, making it ideal for applications ranging from drug-linker assembly and protein labeling to the synthesis of complex molecular probes.[1][6]

The choice of the hydroxylamine component is critical as its structure dictates the properties of the final oxime product. This compound has emerged as a reagent of significant interest. The strategic incorporation of the difluoroethyl group imparts several beneficial attributes:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl group resistant to oxidative metabolism, a common pathway for drug degradation.[2][3] This can significantly increase the in vivo half-life of a molecule.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's lipophilicity, pKa, and conformational preferences.[3] This allows for fine-tuning of properties like membrane permeability and target binding affinity, which are critical in drug design.[4]

-

Improved Hydrolytic Stability: The electron-withdrawing nature of the two fluorine atoms can increase the stability of the resulting oxime bond against hydrolysis, particularly under acidic conditions.[7]

-

Unique Analytical Handle: The presence of fluorine provides a clean and sensitive signal in 19F NMR spectroscopy, allowing for straightforward reaction monitoring and characterization of fluorinated products without interference from complex proton signals.[4]

The Mechanism of Oxime Formation

The formation of an oxime is a two-step condensation reaction. Understanding the mechanism is key to optimizing reaction conditions.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon.[8][9] This forms a tetrahedral carbinolamine intermediate.

-

Dehydration: This intermediate then undergoes an acid-catalyzed dehydration (elimination of a water molecule) to yield the final stable oxime product.[8]

The overall reaction rate is highly pH-dependent. The optimal pH is typically weakly acidic (around 4.5-5.0).[5] This is because acid catalysis is required to protonate the carbonyl group, increasing its electrophilicity for the initial attack, and to facilitate the final dehydration step. However, at a pH that is too low (typically below 3), the hydroxylamine reagent itself becomes protonated at the nitrogen atom (R-ONH3+), rendering it non-nucleophilic and halting the reaction.[5] For applications requiring neutral pH, such as bioconjugations, the reaction is often slower but can be significantly accelerated by nucleophilic catalysts like aniline or its more potent derivatives.[5][10]

Caption: General mechanism of oxime formation.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All procedures should be performed in a well-ventilated fume hood.

Protocol for Small Molecule Synthesis

This protocol describes a general procedure for the reaction of an aldehyde or ketone with this compound.

Materials:

-

Aldehyde or Ketone (e.g., 4-Nitrobenzaldehyde)

-

This compound

-

Sodium Acetate (or other suitable base)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser

-

TLC plates (silica gel)

-

Column chromatography supplies

Step-by-Step Procedure:

-

Reagent Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol (e.g., 0.2 M concentration).

-

Hydroxylamine Addition: Add this compound (1.2 eq.) and a mild base like sodium acetate (1.5 eq.) to the flask. The base is crucial to neutralize the hydrochloride salt and free the nucleophilic hydroxylamine.

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) to increase the reaction rate. For less reactive ketones, refluxing may be necessary.[11]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl compound is consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure difluoroethyl oxime.

Caption: Workflow for small molecule oxime synthesis.

Protocol for Bioconjugation at Neutral pH

This protocol is adapted for labeling sensitive biomolecules, such as proteins or peptides engineered to contain a carbonyl group, under physiological conditions.

Materials:

-

Carbonyl-tagged Protein/Peptide

-

This compound

-

Phosphate Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

-

p-Phenylenediamine or other aniline catalyst[10]

-

Anhydrous DMSO (for stock solutions)

-

Purification system (e.g., Dialysis, SEC, or HPLC)

Step-by-Step Procedure:

-

Stock Solution Preparation:

-

Dissolve the carbonyl-tagged biomolecule in the phosphate buffer to a final concentration of 1-10 mg/mL.

-

Prepare a concentrated stock solution (e.g., 100 mM) of this compound in the same phosphate buffer.

-

Prepare a concentrated stock solution (e.g., 200 mM) of the aniline catalyst in anhydrous DMSO.

-

-

Reaction Setup:

-

To the buffered protein solution, add the this compound stock solution to achieve a final concentration of 5-20 mM (a significant molar excess over the protein).

-

Add the aniline catalyst stock solution to a final concentration of 2-10 mM.[10] The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

-

-

Incubation: Gently agitate the reaction mixture at room temperature or 37 °C for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl and the concentrations used.

-

Monitoring (Optional): For method development, reaction progress can be monitored by taking aliquots at various time points and analyzing them by LC-MS or SDS-PAGE (which will show a mass shift upon conjugation).

-

Purification:

-

Once the reaction has reached the desired conversion, the excess small-molecule reagents must be removed.

-

For proteins, dialysis against a suitable buffer or size-exclusion chromatography (SEC) is highly effective.

-

For peptides, purification is typically achieved using reverse-phase HPLC.

-

-

Characterization: Confirm the successful conjugation and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Optimization of Reaction Parameters

To achieve high yields and reaction rates, especially with challenging substrates, several parameters can be systematically optimized.

| Parameter | Recommended Range | Rationale & Expert Insights |

| pH | 4.5 – 7.5 | For small molecules: Start at pH ~5 for optimal rates.[5] A simple buffer can be made with acetic acid/sodium acetate. For biomolecules: Use a physiological buffer (pH 6.5-7.5). The rate will be slower, but the addition of a catalyst becomes critical.[10] |

| Catalyst | 2 – 20 mM | Aniline is the classic catalyst. However, electron-donating substituents enhance catalytic activity. p-Phenylenediamine is significantly more effective than aniline at neutral pH and is recommended for bioconjugations.[10] Higher catalyst concentrations can increase rates but may complicate purification. |

| Hydroxylamine Stoichiometry | 1.2 – 50 eq. | For small molecules: A small excess (1.2-2.0 eq.) is usually sufficient to drive the reaction to completion. For bioconjugations: Due to the low concentration of the biomolecule, a large excess (20-100x molar excess) of the hydroxylamine is often required to ensure pseudo-first-order kinetics and achieve high conjugation efficiency. |

| Co-solvent | 0 – 20% (v/v) | If the carbonyl substrate has poor aqueous solubility, water-miscible organic co-solvents like DMSO, DMF, or ethanol can be added. For bioconjugations, keep the co-solvent percentage low (<10%) to maintain protein integrity. |

| Temperature | 20 °C – 60 °C | Most reactions proceed well at room temperature. Gentle heating can accelerate the reaction for sterically hindered or less reactive ketones. Avoid high temperatures for sensitive biomolecules. |

Conclusion

This compound is a versatile and powerful reagent for modern chemical synthesis and bioconjugation. The difluoroethyl group provides a unique combination of enhanced stability and tunable physicochemical properties, making it an attractive building block in drug discovery programs.[12][13] By understanding the core principles of the oxime ligation mechanism and systematically optimizing key reaction parameters such as pH and catalysis, researchers can effectively and efficiently synthesize a wide range of novel fluorinated molecules and complex bioconjugates. The protocols provided herein serve as a validated starting point for these endeavors.

References

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 828–839. Available at: [Link]

-

Ghiasi, R., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 825-829. Available at: [Link]

-

Gormley, N. M., & Dove, A. P. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(18), 3133-3146. Available at: [Link]

-

Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(10), 1679–1684. Available at: [Link]

-

ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Advances in Bioconjugation. Angewandte Chemie International Edition, 50(30), 6966-6998. Available at: [Link]

-

Pasechnik, D. S., et al. (2019). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 68(8), 1500-1512. Available at: [Link]

-

Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

-

Sravanthi, T., & Manju, S. L. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4997. Available at: [Link]

-

van der Veken, P., et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 9(33), 6863–6869. Available at: [Link]

-

Gulevich, A. V., & Dudnik, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 10358-10376. Available at: [Link]

-

Wang, X., et al. (2018). Visible-Light-Promoted Synthesis of Fluoroalkylated Oximes. Organic Letters, 20(18), 5804–5808. Available at: [Link]

-

NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]

-

Worrell, B. T., et al. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Preprint. Available at: [Link]

-

Mondal, S., et al. (2018). Unbinding of fluorinated oxime drug from the AChE gorge in polarizable water: a well-tempered metadynamics study. Physical Chemistry Chemical Physics, 20(16), 11135-11146. Available at: [Link]

-

Jadav, S. S., & Pissurlenkar, R. R. S. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available at: [Link]

-

Yildiz, E., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Available at: [Link]

-

Scribd. (n.d.). Oxime Formation. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

-

Tsuzuki, S., et al. (2020). Enantioselective 5-exo-Fluorocyclization of Ene-Oximes. Molecules, 25(21), 5092. Available at: [Link]

-

Jadhav, R. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

- Google Patents. (1981). EP0021072A1 - Production of alpha-hydroxy oximes.

-

Mondal, S., et al. (2018). Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding From AChE Gorge in Polarizable Water. The Journal of Physical Chemistry B, 122(18), 4819-4830. Available at: [Link]

-

Chemistry : The Mystery of Molecules. (2019, December 8). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. [Video]. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 26(11), 3290. Available at: [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orientjchem.org [orientjchem.org]

- 12. Unbinding of fluorinated oxime drug from the AChE gorge in polarizable water: a well-tempered metadynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

Application Note & Protocol: Enhancing Steroid Analysis through Derivatization with O-(2,2-Difluoroethyl)hydroxylamine

Abstract

The quantitative analysis of steroid hormones is a cornerstone of clinical diagnostics, pharmaceutical development, and endocrinology research. However, the inherent hydrophobicity and poor ionization efficiency of many steroids present significant challenges for sensitive detection by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization of the ketone functional groups common to most steroids is a proven strategy to enhance ionization and improve chromatographic performance. This application note provides a detailed protocol for the sample preparation and derivatization of steroids using O-(2,2-Difluoroethyl)hydroxylamine hydrochloride, a novel reagent designed to significantly increase the sensitivity and specificity of steroid analysis by LC-MS.

Introduction: Overcoming the Challenges in Steroid Quantification

Steroid hormones regulate a vast array of physiological processes, and their accurate measurement is crucial for understanding and diagnosing a multitude of health conditions. While immunoassays have been traditionally employed for steroid analysis, they can suffer from cross-reactivity and a lack of specificity, leading to inaccurate results.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity and the ability to multiplex the analysis of several steroids in a single run.

Despite its advantages, LC-MS/MS analysis of steroids is often hampered by their low ionization efficiency in common ionization sources like electrospray ionization (ESI), especially for steroids lacking readily ionizable functional groups.[2][3] Chemical derivatization addresses this limitation by introducing a charged or easily chargeable moiety onto the steroid molecule, thereby significantly enhancing the signal intensity in the mass spectrometer.[2]

O-(2,2-Difluoroethyl)hydroxylamine is a particularly advantageous derivatization reagent for keto-steroids. The introduction of the difluoroethyl group offers several benefits:

-

Enhanced Ionization Efficiency: The high electronegativity of the fluorine atoms can improve the proton affinity of the resulting oxime derivative, leading to a more intense signal in positive ion mode ESI.

-

Improved Chromatographic Behavior: The modification of the steroid's polarity can lead to better peak shapes and improved separation from interfering matrix components.

-

Favorable Fragmentation: The derivative can be designed to produce specific and predictable fragment ions upon collision-induced dissociation (CID), which is beneficial for highly selective selected reaction monitoring (SRM) assays.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of O-(2,2-Difluoroethyl)hydroxylamine for the sensitive and robust analysis of steroids in biological matrices.

Materials and Reagents

-

Steroid Standards: Testosterone, Progesterone, Cortisol, and other relevant steroid standards (Sigma-Aldrich, St. Louis, MO, USA).

-

Internal Standards (IS): Stable isotope-labeled analogues of the target steroids (e.g., Testosterone-d3, Progesterone-d9, Cortisol-d3).

-

This compound: (CAS No. 145417-57-8) (e.g., from Shanghai Fine Tai Chemical Co., Ltd.).

-

Methyl tert-butyl ether (MTBE): HPLC grade.

-

Methanol: HPLC grade.

-

Acetonitrile: HPLC grade.

-

Formic Acid: LC-MS grade.

-

Pyridine: Anhydrous.

-

Water: Deionized, 18 MΩ·cm or higher.

-

Phosphate-buffered saline (PBS): pH 7.4.

-

Nitrogen gas: High purity.

-

Sample Collection Tubes: Polypropylene microcentrifuge tubes (1.5 mL).

-

Glass Vials: 2 mL, with screw caps.

-

Heating block or water bath.

-

Centrifuge.

-

Vortex mixer.

Experimental Protocol

This protocol outlines the steps for the extraction of steroids from a biological matrix (e.g., serum or plasma) followed by derivatization with O-(2,2-Difluoroethyl)hydroxylamine.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Thawing: Thaw frozen serum or plasma samples at room temperature.

-

Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of the sample.

-

Internal Standard Spiking: Add 20 µL of the internal standard working solution (containing a mixture of the stable isotope-labeled steroids at an appropriate concentration) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation & Extraction: Add 1 mL of MTBE to each tube.

-

Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 2 mL glass vial, avoiding the protein pellet and aqueous layer.

-

Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen gas at 40°C.

Caption: Steroid Extraction Workflow.

Derivatization Protocol

-

Reagent Preparation: Prepare a 10 mg/mL solution of this compound in a 95:5 (v/v) acetonitrile/pyridine mixture. Note: Pyridine acts as a catalyst and acid scavenger.

-

Reconstitution: Reconstitute the dried steroid extract from step 3.1.8 with 100 µL of the derivatization reagent solution.

-

Incubation: Cap the vials tightly and incubate at 60°C for 60 minutes in a heating block or water bath. Note: Optimization of temperature (40-70°C) and time (30-90 min) may be necessary for specific steroids.

-

Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution for LC-MS: Reconstitute the dried derivative residue in 100 µL of the LC-MS mobile phase starting condition (e.g., 50:50 methanol/water with 0.1% formic acid).

-

Vortex and Transfer: Vortex the vial for 30 seconds and transfer the solution to an autosampler vial for LC-MS analysis.

Mechanism of Derivatization

The derivatization reaction proceeds via a nucleophilic addition of the O-(2,2-Difluoroethyl)hydroxylamine to the carbonyl carbon of the keto-steroid, followed by the elimination of a water molecule to form a stable oxime derivative.

Caption: Derivatization Reaction Mechanism.

Expected Mass Spectrometric Data

The derivatization with O-(2,2-Difluoroethyl)hydroxylamine results in a predictable mass shift. The molecular weight of the added moiety (C2H3F2NO) is 79.02 g/mol . The reaction involves the loss of an oxygen atom (16.00 g/mol ) from the steroid and the addition of the C2H3F2NO group, resulting in a net mass increase of 63.02 Da for each derivatized keto group.

Table 1: Theoretical Mass Shifts for Common Steroids

| Steroid | Molecular Formula | Monoisotopic Mass (Da) | No. of Keto Groups | Derivatized Monoisotopic Mass (Da) |

| Testosterone | C19H28O2 | 288.2089 | 1 | 351.2289 |

| Progesterone | C21H30O2 | 314.2246 | 2 | 440.2646 |

| Cortisol | C21H30O5 | 362.2093 | 2 | 488.2493 |

Note: The exact mass of the derivatized steroid will depend on the number of carbonyl groups available for reaction.

Troubleshooting

Caption: Troubleshooting Decision Tree.

Conclusion

The use of O-(2,2-Difluoroethyl)hydroxylamine as a derivatization agent offers a powerful strategy for enhancing the sensitivity and specificity of steroid analysis by LC-MS. The protocol presented herein provides a robust starting point for the development of highly sensitive quantitative assays for a wide range of keto-steroids in various biological matrices. The improved ionization efficiency and favorable fragmentation characteristics of the resulting difluoroethyl oxime derivatives can enable researchers to achieve lower limits of detection and greater confidence in their analytical results.

References

-

Liu, Q., et al. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Chromatographic Science, 57(8), 735-742. Available at: [Link]

-

Ghosh, M. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io. Available at: [Link]

-

Higashi, T., & Shimada, K. (2004). Derivatization of steroids to enhance detectability and selectivity in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 647-658. Available at: [Link]

-

Yuan, T. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5). Available at: [Link]

-

Soldin, S. J., & Soldin, O. P. (2009). Steroid hormone analysis by tandem mass spectrometry. Clinical chemistry, 55(6), 1061-1066. Available at: [Link]

-

PubChem. (n.d.). Testosterone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Progesterone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Cortisol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Time and Temperature for Oxime Synthesis

Welcome to the technical support center for oxime synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of your experiments. This guide is structured to address specific issues you might encounter, moving from troubleshooting common problems to answering frequently asked questions about the underlying principles of reaction optimization.

Troubleshooting Guide: Common Issues in Oxime Synthesis

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My oximation reaction is extremely slow or appears to have stalled. What are the primary factors to investigate?

A1: A sluggish or stalled reaction is a common issue, typically rooted in suboptimal reaction kinetics. The primary factors to investigate are pH, temperature, and reactant concentration.

The formation of an oxime is a two-step process: nucleophilic addition of hydroxylamine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to the oxime.[1][2] The rate of this reaction is highly pH-dependent. The reaction requires a delicate balance: the carbonyl oxygen needs to be protonated to increase its electrophilicity, but the hydroxylamine must remain sufficiently deprotonated to be an effective nucleophile.[1]

-

Causality & Solution:

-

Incorrect pH: If the medium is too acidic (pH < 4), the hydroxylamine will be excessively protonated and non-nucleophilic. If it's too basic (pH > 7), there won't be enough protonation of the carbonyl group to activate it. The optimal pH for oxime formation is typically between 4 and 6.

-

Action: Buffer your reaction medium or use a mild acid catalyst. If using hydroxylamine hydrochloride, a weak base like pyridine or sodium acetate is often added to liberate the free hydroxylamine and maintain a suitable pH.[3]

-

-

Insufficient Temperature: Like most chemical reactions, the rate of oximation increases with temperature. If you are running the reaction at room temperature and it's slow, gentle heating is the first logical step.

-

Steric Hindrance: Sterically hindered ketones react much more slowly than aldehydes or unhindered ketones.

-

Action: For these substrates, you will likely need more forcing conditions: higher temperatures, longer reaction times, and potentially a catalyst to accelerate the reaction.

-

-

Q2: My reaction yield is low due to the formation of impurities. What are the likely side reactions and how can I mitigate them?

A2: Low yields are often a result of side reactions that compete with oxime formation, especially under suboptimal temperature conditions. The two most common culprits are hydrolysis of the oxime product and the Beckmann rearrangement.

-

Causality & Solution:

-

Hydrolysis: Oximation is a reversible reaction. The presence of excess water, especially at elevated temperatures and under acidic conditions, can drive the equilibrium back towards the starting carbonyl compound and hydroxylamine.[1][4]

-

Action: Minimize water in your reaction. If using aqueous hydroxylamine is unavoidable, consider using a Dean-Stark trap to remove water as it forms, especially if heating for prolonged periods.

-

-

Beckmann Rearrangement: At high temperatures, particularly in the presence of strong acids, the oxime product can rearrange to form an amide.[3][4] This is a significant issue for ketoximes.

-

Action: Carefully control the reaction temperature. If you suspect Beckmann rearrangement is occurring (identifiable by LC-MS or NMR), reduce the temperature and extend the reaction time. Avoid using strong acid catalysts if this side reaction is prevalent. Some catalysts, like ZnO, have been noted to promote Beckmann rearrangement at temperatures above 140°C.[3]

-

-

Substrate Decomposition: Sensitive substrates may degrade under harsh conditions (high heat or extreme pH).

-

Action: If your starting material is degrading, you must switch to milder reaction conditions. This could involve lower temperatures, the use of a more efficient catalyst that allows for reduced heat, or exploring solvent-free or aqueous "green" chemistry approaches.[3]

-

-

Experimental Workflow for Troubleshooting

Here is a logical workflow to diagnose and solve common issues in oxime synthesis.

Caption: A troubleshooting workflow for common oxime synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between temperature, reaction rate, and equilibrium in oxime synthesis?

A1: The relationship follows fundamental thermodynamic and kinetic principles.

-

Kinetics (Rate): According to the Arrhenius equation, the reaction rate increases exponentially with temperature. Therefore, increasing the temperature is a primary method to shorten reaction times. This is particularly crucial for less reactive substrates like sterically hindered ketones.

-

Thermodynamics (Equilibrium): Oximation is a reversible equilibrium reaction. While moderately increasing temperature favors the forward reaction kinetically, excessively high temperatures can shift the equilibrium. More importantly, high temperatures can provide the activation energy for undesired side reactions like the Beckmann rearrangement, which can consume the product and lower the overall yield.[3]

The key is to find the "sweet spot": the minimum temperature required to achieve a reasonable reaction rate within a practical timeframe, without initiating significant side reactions.

Q2: How does the structure of the carbonyl substrate influence the optimal time and temperature?

A2: The substrate's electronic and steric properties are paramount.

-

Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Consequently, aldehydes often react faster and at lower temperatures than ketones.[4]

-

Electronic Effects: Electron-withdrawing groups near the carbonyl group increase its electrophilicity, accelerating the initial nucleophilic attack and thus speeding up the reaction. Conversely, electron-donating groups decrease reactivity. Aromatic aldehydes and ketones can have their reactivity modulated by substituents on the ring.

-

Steric Hindrance: As steric bulk increases around the carbonyl group (e.g., moving from acetone to di-tert-butyl ketone), the reaction rate decreases dramatically. These substrates require more forcing conditions—higher temperatures and significantly longer reaction times.

| Carbonyl Type | Typical Temperature Range | Typical Reaction Time | Notes |

| Aliphatic Aldehydes | Room Temp to 50°C | 1 - 4 hours | Generally fast and high-yielding. |

| Aromatic Aldehydes | Room Temp to 80°C | 2 - 8 hours | Reactivity depends on ring substituents. |

| Aliphatic Ketones | 50°C to Reflux | 4 - 24 hours | Slower than aldehydes. |

| Aromatic Ketones | 60°C to Reflux | 6 - 24 hours | Often require heating for complete conversion. |

| Sterically Hindered Ketones | High Temp (Reflux) | 24 - 72 hours | May require a catalyst and careful monitoring. |

Q3: When should I use a catalyst, and how does it impact my choice of temperature and time?

A3: A catalyst is employed to increase the reaction rate, allowing the synthesis to proceed under milder conditions (lower temperature) or in a shorter time.

-

When to Use a Catalyst:

-

When reacting unreactive substrates (e.g., hindered ketones).

-

When the substrate or product is sensitive to high temperatures.

-

To improve reaction efficiency and reduce energy consumption ("green chemistry").[3]

-

-

Types of Catalysts:

-

Mild Acid/Base: As discussed, the reaction is catalyzed by mild acid. Catalysts like oxalic acid have been used effectively.

-

Metal Oxides: Catalysts like ZnO and Bi₂O₃ have been shown to be effective, particularly in solvent-free conditions, allowing for high yields at moderate temperatures (e.g., 80°C).[3]

-

-

Impact on Conditions: An effective catalyst can significantly lower the required temperature. A reaction that might need 12 hours at reflux could potentially be completed in 4 hours at 60°C with the right catalyst. This is crucial for preventing temperature-induced side reactions.

Temperature Optimization Logic Diagram

This diagram illustrates the decision-making process for selecting and optimizing the reaction temperature.

Caption: A logical flow for optimizing reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis from a Ketone

This protocol provides a robust starting point for the synthesis of a ketoxime.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq).

-

Reagents: Add a suitable solvent (e.g., ethanol or 2-methyl-1-propanol, approx. 0.2-0.5 M concentration).[5] Add hydroxylamine hydrochloride (1.2 - 1.5 eq) followed by a mild base such as sodium acetate or pyridine (1.2 - 1.5 eq).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) or to reflux.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The disappearance of the starting ketone spot indicates the reaction is nearing completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Temperature and Time Optimization Study

This protocol outlines how to systematically determine the optimal conditions for a new substrate.

-

Parallel Setup: Set up three identical small-scale reactions (e.g., using 100 mg of starting material each) in parallel, following the general procedure above.

-

Temperature Screening:

-

Run Reaction A at room temperature (~25°C).

-

Run Reaction B at a moderate temperature (e.g., 60°C).

-

Run Reaction C at a higher temperature (e.g., 100°C or reflux).

-

-

Time-Course Monitoring: At set time points (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Analyze each aliquot by TLC or LC-MS to determine the extent of conversion and the formation of any impurities.

-

Data Analysis:

-

Rate vs. Temperature: Compare the conversion rates at different temperatures to understand the kinetic profile.

-

Purity vs. Temperature: Examine the chromatograms for the appearance of new peaks at higher temperatures, which would indicate side reactions.

-

-

Optimization: Based on the results, select the lowest temperature that provides a complete and clean conversion within an acceptable timeframe for the full-scale reaction. If all reactions are slow, consider adding a catalyst and repeating the screen.

References

-

Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

-

Gusev, D. G. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12241–12288. [Link]

-

Waghmare, A. A., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Research in Applied Science and Engineering Technology, 12(4). [Link]

-

Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. [Link]

-

Oxime. Wikipedia. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

-

Loiseau, F., & Beauchemin, A. M. (2012). PREPARATION OF E-1-(1-HYDROXYCYCLOHEXYL)-ETHANONE OXIME. Organic Syntheses, 89, 246. [Link]

-

Formation of oximes and hydrazones. Khan Academy. [Link]

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Stability and Analysis of O-(2,2-Difluoroethyl)hydroxylamine Hydrochloride Oximes

Welcome to the technical support center for O-(2,2-Difluoroethyl)hydroxylamine hydrochloride and its oxime derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting advice for ensuring the stability and analytical accuracy of these compounds.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, storage, and general stability of this compound and the oximes it forms.

Q1: What is this compound and what is its primary application?

A1: this compound is a specialized derivatizing agent. Its primary use is to react with carbonyl compounds (aldehydes and ketones) to form stable O-substituted oximes.[1][2] This process, known as oximation, is crucial in analytical chemistry for several reasons: it improves the chromatographic properties of the parent carbonyl, enhances detection sensitivity (e.g., for mass spectrometry), and stabilizes volatile or reactive aldehydes and ketones for accurate quantification.

Q2: How must I store the solid this compound reagent to ensure its long-term stability?

A2: Proper storage is critical for maintaining the reagent's integrity. As a hydroxylamine salt, it is hygroscopic (absorbs moisture from the air) and sensitive to moisture.[3][4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, or flames.[5][6] To prevent corrosion, storage in non-metal containers is advisable.

Q3: I need to prepare a stock solution of the reagent for daily use. How stable is it in solution, and what solvent should I use?

A3: While the solid is stable under dry conditions, aqueous solutions can be less stable. Hydroxylamine itself can decompose in solution, especially in the presence of atmospheric moisture and carbon dioxide. For analytical purposes, it is best practice to prepare fresh solutions daily. If a stock solution is necessary, prepare it in a deoxygenated, high-purity solvent like methanol or acetonitrile and store it refrigerated in a tightly capped vial. Monitor for any discoloration or precipitation, which would indicate degradation.

Q4: What are the primary stability concerns for the oxime derivatives once they are formed?

A4: The main stability concerns for the resulting oximes are hydrolysis, pH-dependent degradation, and thermal decomposition.

-

Hydrolysis: The most common issue is acid-catalyzed hydrolysis, where the oxime reverts to the original carbonyl and the hydroxylamine reagent.[1]

-

pH-Dependent Degradation: The stability of oximes can be highly dependent on the pH of the sample matrix. Studies on similar oxime structures have shown that both highly acidic and neutral/alkaline conditions can promote specific degradation pathways.[7][8]

-

Thermal Instability: Oximes, particularly those derived from aldehydes, can be susceptible to thermal degradation, such as dehydration to form nitriles, especially at the high temperatures used in Gas Chromatography (GC) inlets.[9]

| Parameter | Recommendation for O-(2,2-Difluoroethyl)hydroxylamine HCl | Rationale | References |

| Storage Temperature | Cool, ambient temperature | To minimize thermal decomposition risk. | [10] |

| Atmosphere | Dry, inert if possible | The reagent is hygroscopic and moisture-sensitive. | [3][4] |

| Container | Tightly sealed, non-metallic | Prevents moisture ingress and corrosion. | [3] |

| Incompatibilities | Strong oxidizing agents, heavy metals, heat | Avoids hazardous reactions and decomposition. | [5] |

Troubleshooting Guide: Experimental Issues & Solutions

This section provides direct answers to specific problems you may encounter during derivatization and analysis.

Q5: I am observing a low or incomplete yield of my target oxime derivative. What are the likely causes?

A5: Low derivatization yield is a common problem that can typically be traced back to suboptimal reaction conditions.

-

Cause 1: Incorrect pH: The oximation reaction is pH-sensitive. The hydroxylamine nitrogen must be a free nucleophile to attack the carbonyl carbon. If the pH is too low, the hydroxylamine will be fully protonated (R-ONH3+) and non-nucleophilic.[11] Conversely, some reactions benefit from mild acid catalysis to activate the carbonyl.

-

Solution: Ensure the reaction pH is appropriate. For many applications, a pH between 4 and 7 is optimal. You may need to buffer your sample or adjust the pH prior to adding the reagent. A protocol for retinal analysis, for instance, adjusts the pH to 6.5.[12]

-

-

Cause 2: Insufficient Reagent: The reaction is an equilibrium process. To drive it towards product formation, a molar excess of the this compound reagent is typically required.

-

Solution: Use a 1.5 to 10-fold molar excess of the derivatizing reagent relative to the expected maximum concentration of your analyte.

-

-

Cause 3: Inadequate Reaction Time or Temperature: The reaction kinetics may be slow for sterically hindered ketones or at low temperatures.

-

Solution: Increase the reaction time or gently warm the mixture (e.g., to 50-60°C) to facilitate the reaction.[13] However, be cautious of analyte degradation at higher temperatures. Monitor the reaction progress over time to determine the optimal endpoint.

-

Q6: My analytical results are inconsistent, with the analyte concentration decreasing in prepared samples over time. Why is this happening?

A6: This strongly suggests that your formed oxime derivative is degrading in the sample matrix prior to analysis.

-

Cause 1: Hydrolysis: If your sample matrix, mobile phase, or vial contains acidic contaminants, the oxime can hydrolyze back to the starting carbonyl.[1] This is the most frequent cause of instability.

-

Solution: Adjust the pH of your prepared samples to a neutral or slightly acidic range (e.g., pH 5-7) where many oximes exhibit maximum stability.[7] Analyze samples as quickly as possible after preparation. If samples must be stored, keep them refrigerated or frozen in tightly sealed vials.

-

-

Cause 2: Photodegradation: Some complex organic molecules are light-sensitive.

-

Solution: Store prepared samples in amber vials or protect them from light to prevent photodegradation.

-

Q7: My HPLC chromatogram shows a significant peak corresponding to the original, underivatized aldehyde/ketone. What does this indicate?

A7: This is a classic symptom of either an incomplete derivatization reaction or, more commonly, hydrolysis of the oxime.

-

Scenario A: Incomplete Reaction: See Q5 for troubleshooting low reaction yield.

-

Scenario B: Hydrolysis: This can occur either in the sample vial before injection (see Q6) or during the chromatographic run itself.

-

Solution: Evaluate the pH of your mobile phase. Highly acidic mobile phases (pH < 3) can promote on-column hydrolysis. If possible, increase the mobile phase pH to a less acidic value while ensuring good chromatography. A study on pyridinium aldoximes emphasized that fast degradation occurs at acidic pH and recommended rapid pH neutralization.[8]

-

Q8: I am using GC-MS for my analysis and I'm detecting a nitrile compound (R-C≡N) instead of my expected oxime. What is causing this transformation?

A8: This is a well-documented issue for the GC analysis of aldoximes (oximes derived from aldehydes). The high temperatures of the GC injection port can cause the oxime to undergo thermal elimination of water, yielding the corresponding nitrile.[9]

-

Solution 1 (Methodological Change): The most robust solution is to switch to a less thermally aggressive analytical technique like HPLC-UV or LC-MS, which analyzes samples at or near room temperature.[8][12]

-

Solution 2 (GC Optimization): If you must use GC, minimize the thermal stress on the analyte. Use a lower injection port temperature, try a cool-on-column or PTV inlet, and use a fast oven ramp.

-

Solution 3 (Further Derivatization): In some cases, the oxime's hydroxyl group can be further derivatized (e.g., silylation) to increase its thermal stability, though this adds complexity to the sample preparation.[9]

Visualized Workflows and Logic

The following diagrams illustrate the key chemical pathways and a logical troubleshooting flow for common issues.

Caption: Oxime Formation and Key Degradation Pathways.

Caption: Troubleshooting Logic Flow for Oxime Analysis.

Experimental Protocols

Protocol 1: Preparation of Derivatizing Reagent Stock Solution (100 mM)

-

Environment: Perform all work in a chemical fume hood.[5]

-

Weighing: Accurately weigh the required amount of this compound.

-

Dissolution: Dissolve the solid in high-purity, anhydrous acetonitrile or methanol to the desired final volume in a Class A volumetric flask.

-

Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Store refrigerated at 2-8°C.

-

Stability Note: For quantitative analysis, it is strongly recommended to prepare this solution fresh daily.

Protocol 2: General Derivatization of Carbonyls in a Sample Matrix

-

Sample Preparation: To 200 µL of your sample (e.g., plasma, homogenized tissue extract), add an appropriate volume of organic solvent (e.g., 1 mL methanol) to precipitate proteins.[12]

-

Centrifugation: Vortex the sample and centrifuge to pellet the precipitate.

-

pH Adjustment: Transfer the supernatant to a clean vial. Add a small amount of a suitable buffer (e.g., ammonium acetate) to adjust the pH to approximately 6.5.[12]

-

Derivatization: Add a molar excess (e.g., 5-fold) of the 100 mM this compound stock solution.

-

Reaction: Vortex the mixture and allow it to react at room temperature for 30-60 minutes, or at a slightly elevated temperature (e.g., 60°C for 30 minutes) if required. Protect from light.

-

Analysis: The sample is now ready for direct injection for LC-MS analysis or further cleanup/extraction if necessary.

References

-

Wikipedia. Oxime. [Link]

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

-

Ashenhurst, J. Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

ChemTube3D. Oxime formation. [Link]

-

U.S. Department of Energy. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

-

Szinicz, L., & Worek, F. (1991). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(2), 121–126. [Link]

-

ResearchGate. (A) The degradation of oxamyl and the formation of oxamyl-oxime in... | Download Scientific Diagram. [Link]

-

ResearchGate. 21 questions with answers in OXIMES | Science topic. [Link]

-

Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS. [Link]

-

IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(4), 1-10.

-

Reddit. Oxime reaction : r/chemhelp. [Link]

-

INCHEM. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

-

Chemistry LibreTexts. Common Troubleshooting Tips. [Link]

-

Lee, J., et al. (2023). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters, 25(1), 129–134. [Link]

-

ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... | Download Table. [Link]

-

Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579–586. [Link]

-

Wang, J., et al. (2019). Tracking Systemic and Ocular Vitamin A Metabolism in a Mouse Model of Dry Age-Related Macular Degeneration. Metabolites, 9(10), 223. [Link]

-

Yaka, G., & Aytac, S. P. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. [Link]

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. leap.epa.ie [leap.epa.ie]

- 4. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [inchem.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lobachemie.com [lobachemie.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. icheme.org [icheme.org]

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation: Leveraging O-(2,2-Difluoroethyl)hydroxylamine hydrochloride for Trace Carbonyl Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the assurance of a drug's safety and quality is paramount. This necessitates rigorous control over impurities, particularly those with genotoxic potential. Carbonyl compounds, such as aldehydes and ketones, are a class of molecules frequently encountered as process-related impurities or degradation products. Their analysis is often challenging due to a lack of strong chromophores, rendering them nearly invisible to standard HPLC-UV detection.

This guide provides an in-depth exploration of analytical method validation for these challenging analytes, focusing on the strategic use of chemical derivatization. We will dissect the application of O-(2,2-Difluoroethyl)hydroxylamine hydrochloride, a specialized reagent designed to enhance analytical performance, and objectively compare it to established alternatives. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific soundness and regulatory alignment.[1][2][3][4]

The Rationale for Derivatization in Impurity Analysis

Many analytical techniques used for identifying and quantifying genotoxic impurities, such as HPLC and GC-MS, rely on specific physicochemical properties of the analyte for detection.[5][6][7] When a target molecule, like a low-molecular-weight aldehyde, lacks a UV-absorbing functional group or is too polar and non-volatile for effective GC analysis, its accurate quantification at trace levels becomes a significant hurdle.

Derivatization is a chemical modification process that converts the analyte into a derivative with more favorable properties for analysis. The ideal derivatizing reagent should react specifically and completely with the target analyte to produce a stable product that is easily detectable.[8]

The Mechanism: O-(2,2-Difluoroethyl)hydroxylamine and Carbonyls

This compound belongs to the family of hydroxylamine reagents. These reagents undergo a condensation reaction with the carbonyl group of aldehydes and ketones to form stable oxime derivatives.[9][10][11][12][13] The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N-OH).[11][12]

The key advantage of using a fluorinated reagent like O-(2,2-Difluoroethyl)hydroxylamine lies in the introduction of fluorine atoms into the derivative. While specific performance data for this exact reagent is not abundant in public literature, we can infer its properties from highly similar and well-documented fluorinated analogs like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[8][14][15][16][17] The difluoroethyl group is expected to:

-

Enhance Volatility: Improve the thermal stability and volatility of the derivative, making it highly suitable for GC analysis.[18]

-

Improve Detectability: The electronegative fluorine atoms make the derivative highly responsive to an Electron Capture Detector (ECD), a sensitive detector for halogenated compounds, allowing for extremely low detection limits.[14][15]

-

Increase Mass for MS Detection: Provide a distinct mass signature for sensitive and specific detection by mass spectrometry (MS).

Comparative Analysis of Carbonyl Derivatization Agents

The choice of derivatizing agent is a critical decision in method development. It depends on the analyte, the sample matrix, and the available analytical instrumentation. Let's compare this compound (represented by its fluorinated analog, PFBHA) with other common reagents.

| Derivatization Agent | Target Analytes | Reaction Product | Typical Detection Method | Key Advantages | Key Disadvantages |

| O-(2,2-Difluoroethyl)hydroxylamine HCl / PFBHA | Aldehydes, Ketones | Oxime | GC-ECD, GC-MS | Excellent sensitivity with ECD; produces stable, volatile derivatives suitable for GC.[14][15][16] | May require extraction into an organic solvent; reagent can be costly. |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Hydrazone | HPLC-UV | Derivatives have strong UV absorbance (~360 nm); well-established methodology (e.g., EPA Method 8315A).[19][20][21][22] | Derivative stability can be an issue, especially for unsaturated aldehydes like acrolein; reaction can be slow. |

| Benzaldehyde | Hydroxylamine | Benzaldoxime | HPLC-UV | Simple, readily available reagent; forms a stable derivative with good UV response.[23][24] | Primarily used for quantifying residual hydroxylamine, not for derivatizing carbonyls in a sample. |

| O-tert-butyl-hydroxylamine HCl (TBOX) | Aldehydes, Ketones | Oxime | GC-MS | Lower molecular weight addition compared to PFBHA, beneficial for multi-carbonyl compounds; can be used in aqueous reactions.[25] | Less sensitive with ECD compared to highly fluorinated reagents. |

Workflow for Selecting a Derivatization Strategy

The decision-making process for selecting an appropriate derivatization agent and analytical method can be visualized as follows:

Caption: Decision workflow for selecting a carbonyl derivatization agent.

A Framework for Method Validation: A Step-by-Step Protocol

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The following protocol outlines the validation of a GC-ECD method for the quantification of a hypothetical carbonyl impurity (e.g., "Impurity X") in a drug substance after derivatization with this compound. This protocol is based on the ICH Q2(R1) guideline.[1][2]

Experimental Protocol: Derivatization and GC-ECD Analysis

1. Preparation of Solutions:

-

Derivatization Reagent: Prepare a solution of this compound (e.g., 10 mg/mL) in a suitable buffer (e.g., pH 4-5 acetate buffer).

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a halogenated compound with similar chromatographic properties to the derivative) in an appropriate solvent like hexane.

-

Standard Stock Solution: Prepare a stock solution of "Impurity X" in a suitable solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution. These will be used for linearity and accuracy studies.

2. Sample Preparation and Derivatization:

-

Accurately weigh a specified amount of the drug substance into a vial.

-

Dissolve the drug substance in an appropriate solvent.

-

Add a known volume of the derivatization reagent and the internal standard solution.

-

Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

-

After cooling, perform a liquid-liquid extraction with hexane to isolate the oxime derivative.

-

Transfer the organic layer to an autosampler vial for GC analysis.

3. GC-ECD Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent with ECD.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector: Split/splitless, 250°C.

-

Oven Program: 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.

-

Detector: ECD, 300°C.

-

Carrier Gas: Helium or Nitrogen.

Validation Parameters

The following validation characteristics must be assessed:

1. Specificity:

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., drug substance, other impurities, degradation products).

-

Procedure:

-

Inject a blank (solvent).

-

Inject a solution of the un-derivatized drug substance.

-

Inject a derivatized solution of the drug substance known to be free of "Impurity X".

-

Inject a derivatized solution of "Impurity X" standard and the internal standard.

-

Inject a derivatized sample of the drug substance spiked with "Impurity X" and other potential impurities.

-

-

Acceptance Criteria: No interfering peaks should be observed at the retention times of the "Impurity X" derivative and the internal standard in the blank and placebo chromatograms. The peak for "Impurity X" should be well-resolved from all other peaks.

2. Linearity and Range:

-

Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response over a specified range.

-

Procedure:

-

Prepare at least five concentrations of "Impurity X" spanning the expected range (e.g., from the Limit of Quantitation to 150% of the specification limit).

-

Derivatize and analyze each concentration in triplicate.

-

Plot a graph of the peak area ratio (Analyte/IS) versus concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy (as Recovery):

-

Objective: To determine the closeness of the measured value to the true value.

-

Procedure:

-

Spike the drug substance with "Impurity X" at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

-

Prepare three replicate samples at each level.

-

Derivatize and analyze the samples.

-

Calculate the percentage recovery at each level.

-

-

Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 80-120% for trace impurity analysis).

4. Precision:

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Procedure:

-

Repeatability (Intra-assay): Analyze six replicate samples of the drug substance spiked at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (RSD) for the replicate preparations should be ≤ 15% for trace impurity analysis.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Procedure:

-

Based on Signal-to-Noise Ratio: Analyze a series of dilute solutions of "Impurity X" and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Based on the Standard Deviation of the Response and the Slope: Prepare and analyze multiple blank samples. Calculate the standard deviation of the blank response. LOD and LOQ are then calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank and S is the slope of the calibration curve.

-

-

Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The method should demonstrate adequate precision and accuracy at the LOQ.

6. Robustness:

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure:

-

Introduce small variations to the method parameters one at a time. Examples include:

-

Derivatization temperature (± 5°C)

-

Derivatization time (± 5 minutes)

-

GC oven temperature ramp rate (± 1°C/min)

-

GC flow rate (± 0.1 mL/min)

-

-

Analyze a spiked sample under each modified condition.

-

-

Acceptance Criteria: The results obtained under the varied conditions should not deviate significantly from the results obtained under the nominal conditions.

Visualizing the Validation Workflow

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 3. youtube.com [youtube.com]

- 4. starodub.nl [starodub.nl]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scirp.org [scirp.org]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. Oxime - Wikipedia [en.wikipedia.org]

- 14. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 17. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. agilent.com [agilent.com]

- 20. unitedchem.com [unitedchem.com]

- 21. iomcworld.com [iomcworld.com]

- 22. researchgate.net [researchgate.net]

- 23. biomedgrid.com [biomedgrid.com]

- 24. biomedgrid.com [biomedgrid.com]

- 25. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Carbonyl Derivatization: Performance Comparison of O-(2,2-Difluoroethyl)hydroxylamine in Complex Biological Matrices

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolomics, proteomics, and drug development, the accurate quantification of endogenous carbonyl compounds—aldehydes and ketones—remains a significant analytical challenge. These molecules are often present at low concentrations, exhibit chemical instability, and suffer from poor ionization efficiency in mass spectrometry, complicating their analysis in complex biological matrices like plasma, serum, and cell lysates.[1] Chemical derivatization is a cornerstone strategy to overcome these limitations, enhancing the analytical properties of carbonyls to enable sensitive and robust quantification.

This guide provides an in-depth performance comparison of O-(2,2-Difluoroethyl)hydroxylamine, a specialized derivatizing agent, against commonly used alternatives. We will move beyond a simple listing of features to explore the causality behind experimental choices, offering field-proven insights into optimizing your analytical workflows. Our focus is on providing self-validating protocols and grounding our claims in authoritative sources to ensure scientific integrity.

The Mechanism: Why Derivatization Works

The foundational principle of using hydroxylamine-based reagents is the nucleophilic addition reaction with a carbonyl group. The nitrogen atom of the hydroxylamine attacks the electrophilic carbon of the aldehyde or ketone. This is followed by a dehydration step, which eliminates a water molecule to form a stable C=N double bond, resulting in an oxime derivative.[2][3][4][5] This reaction is typically catalyzed by a slightly acidic pH, which protonates the carbonyl oxygen, making the carbon more electrophilic without fully protonating the hydroxylamine, thus preserving its nucleophilicity.[6]

The introduction of the 2,2-difluoroethyl group offers specific advantages. The fluorine atoms can enhance the ionization efficiency of the derivative in the mass spectrometer and provide a unique mass signature for targeted analysis, improving selectivity and sensitivity.

Caption: Reaction of a carbonyl with O-(2,2-Difluoroethyl)hydroxylamine to form a stable oxime.

The Competitive Landscape: A Comparative Overview

To objectively assess the performance of O-(2,2-Difluoroethyl)hydroxylamine, it is essential to compare it against other widely adopted derivatization reagents. Each reagent possesses a unique chemical moiety that imparts distinct analytical characteristics.

-

2,4-Dinitrophenylhydrazine (DNPH): Considered a "gold standard," DNPH reacts with carbonyls to form intensely colored 2,4-dinitrophenylhydrazones.[7][8][9][10] This property makes it suitable for UV-Vis detection, though it is also widely used with LC-MS.

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): A close structural analog to our topic reagent, PFBHA is highly electronegative due to its five fluorine atoms, making it an excellent choice for electron capture detection in gas chromatography (GC) and for sensitive detection in negative-ion mode mass spectrometry.[7]

-

Girard's Reagent T (GT): This reagent introduces a quaternary ammonium group, which carries a permanent positive charge.[11][12] This feature dramatically enhances ionization efficiency for electrospray ionization mass spectrometry (ESI-MS), significantly improving detection limits for carbonyl compounds.

-

Dansylhydrazine (Dns-Hz): This reagent attaches a fluorescent dansyl group to carbonyls, enabling highly sensitive detection by fluorescence detectors in HPLC.[11] It also improves hydrophobicity and ionization efficiency for LC-MS analysis.

Performance Comparison in Key Biological Matrices

The choice of derivatization reagent is critically dependent on the analytical matrix and the desired performance outcomes. A reagent that excels in a clean, aqueous standard may falter in the complexity of blood plasma or tissue homogenates.

| Performance Metric | O-(2,2-Difluoroethyl)hydroxylamine | 2,4-Dinitrophenylhydrazine (DNPH) | O-(Pentafluorobenzyl)hydroxylamine (PFBHA) | Girard's Reagent T (GT) |

| Reaction Kinetics | Moderate to fast; typically requires mild heating (e.g., 60-80°C) for 30-60 min. | Slow; often requires long incubation times (up to 24 hours) at room temperature for complete reaction.[7] | Moderate to fast; similar conditions to its difluoroethyl counterpart. | Fast; reaction is often complete within 15-30 minutes at room temperature or with mild heating. |

| Derivative Stability | High; the resulting oxime ether is generally stable under typical sample storage and processing conditions.[13][14] | High; hydrazones are very stable, a key reason for their widespread use. | High; stable oxime ether formation. | Moderate; the ionic nature can sometimes be susceptible to degradation in complex matrices if not handled properly. |

| Chromatographic Behavior | Good peak shape. Potential for separation of E/Z isomers, which can complicate quantification if not resolved.[4][15] | Can produce E/Z isomers, potentially leading to peak splitting or broadening in chromatography.[11] | Good peak shape, but also forms E/Z isomers that may require specific chromatographic conditions for separation. | Excellent peak shape in reversed-phase LC due to the charged tag. No isomer formation. |

| MS Sensitivity | Good; the difluoroethyl group can enhance ionization and provides a specific fragmentation pattern. | Moderate in ESI-MS; better suited for atmospheric pressure chemical ionization (APCI). | Excellent, especially in negative-ion mode ESI-MS due to the highly electronegative PFB group. | Excellent; the permanent positive charge ensures high ionization efficiency in positive-ion ESI-MS.[1] |

| Matrix Effects | Moderate; less susceptible to ion suppression than non-derivatized analytes but still requires effective sample cleanup. | High; the reagent itself and its derivatives can be prone to matrix effects in complex samples like plasma. | Moderate to High; the hydrophobicity can lead to interactions with matrix components. | Low to Moderate; the permanent charge can help reduce relative matrix effects during ionization. |

| Ideal Matrix | Plasma, Serum, Cell Lysates, Urine | Environmental Samples, Air, Water (where long reaction times are feasible) | Plasma, Serum (especially for GC-MS or negative mode LC-MS) | Plasma, Serum, Tissue Homogenates (for high-sensitivity LC-MS) |

Experimental Protocol: Derivatization of Carbonyls in Human Plasma for LC-MS/MS

This protocol provides a robust, self-validating workflow for the quantification of carbonyl-containing metabolites in a challenging biological matrix. The rationale behind each step is explained to empower researchers to adapt the method to their specific needs.

Materials and Reagents

-

Human Plasma (K2-EDTA anticoagulant)

-

O-(2,2-Difluoroethyl)hydroxylamine HCl (10 mg/mL in water)

-

Internal Standard (e.g., a stable isotope-labeled version of the analyte of interest)

-

Acetonitrile (LC-MS grade), chilled to -20°C

-

Formic Acid (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

Experimental Workflow

Caption: Workflow for carbonyl derivatization in plasma from preparation to analysis.

Step-by-Step Methodology

-

Protein Precipitation:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Spike with the appropriate internal standard.

-

Add 400 µL of acetonitrile (pre-chilled to -20°C) to precipitate plasma proteins. The cold solvent enhances the efficiency of protein removal.

-

Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

-

Derivatization Reaction:

-

Dry the supernatant under a gentle stream of nitrogen. This step removes the organic solvent, which can interfere with the derivatization reaction.

-

Reconstitute the dried extract in 50 µL of a suitable reaction buffer (e.g., 100 mM acetate buffer, pH 4.5).

-

Add 10 µL of the 10 mg/mL O-(2,2-Difluoroethyl)hydroxylamine solution.

-